3-(4-Fluorophenyl)propylboronic acid pinacol ester
Overview
Description
3-(4-Fluorophenyl)propylboronic acid pinacol ester is a useful research compound. Its molecular formula is C15H22BFO2 and its molecular weight is 264.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The mode of action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in organic synthesis. By facilitating the formation of carbon-carbon bonds, this compound can influence the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic esters are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the stability of boronic esters can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenyl)propylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in organic synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group from the boron to the palladium center. This transmetalation process is a key step in the formation of new carbon-carbon bonds. Additionally, the pinacol ester group stabilizes the boron atom, enhancing the reactivity of the compound in the coupling reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable when stored at low temperatures, such as in a freezer . Over time, however, the ester group may undergo hydrolysis, leading to the formation of the corresponding boronic acid. This degradation can impact the efficacy of the compound in biochemical reactions, necessitating proper storage and handling to maintain its stability.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWKSLDFDBRDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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